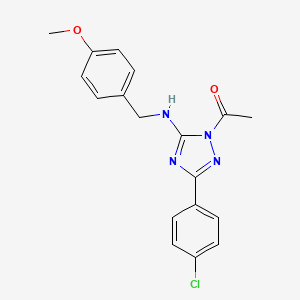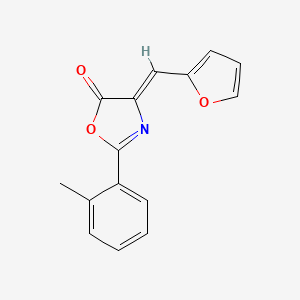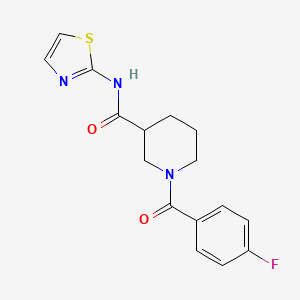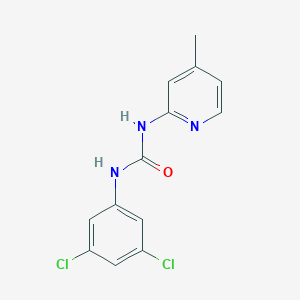
1-acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole derivatives typically involves the use of starting compounds such as 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which undergoes various chemical transformations, including cyclization and aminomethylation, to produce a range of triazole-based compounds (Bekircan, Ülker, & Menteşe, 2015). These synthetic routes are characterized by their ability to introduce diverse substituents onto the triazole ring, thereby altering the compound's physical and chemical properties for targeted applications.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including dihedral angles and hydrogen bonding patterns, has been elucidated using X-ray diffraction techniques and density functional theory (DFT) calculations. For instance, a study on a similar compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, revealed significant insights into its crystal structure and intermolecular interactions, such as N–H…N hydrogen bonds forming a two-dimensional network of molecules (Șahin et al., 2011).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including cyclization and aminomethylation, leading to the formation of compounds with diverse biological activities. The reactivity of these compounds is influenced by the presence of functional groups attached to the triazole ring, which can be manipulated to produce derivatives with specific chemical properties and biological activities.
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and the nature of substituent groups. These properties are crucial for the compound's application in different fields, including pharmaceuticals, where solubility and stability play a key role in drug formulation and delivery.
Chemical Properties Analysis
The chemical properties of triazole derivatives, including acidity, basicity, and reactivity towards various reagents, are significantly influenced by the substituents on the triazole ring. These properties determine the compound's behavior in chemical reactions and its interaction with biological systems, making them important for medicinal chemistry and other applications.
- (Bekircan, Ülker, & Menteşe, 2015)
- (Șahin et al., 2011)
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-Acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine is a compound that serves as a starting point for synthesizing various heterocyclic compounds with significant biological activities. Its derivatives have been explored for their potential in inhibiting enzymes like lipase and α-glucosidase, which are crucial targets for treating conditions such as obesity and diabetes. For instance, specific synthesized compounds derived from this triazole showed remarkable anti-lipase and anti-α-glucosidase activities, indicating their potential as therapeutic agents (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial Properties
The triazole framework, including the 1-acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine structure, has been manipulated to produce derivatives with antimicrobial properties. Research involving the synthesis of novel 1,2,4-triazole derivatives has demonstrated good to moderate antimicrobial activities against various microorganisms, highlighting the compound's utility in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).
Molecular Structure Analysis
The molecular structure of 1-acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine has been determined using X-ray diffraction techniques and further analyzed through density functional theory (DFT). This detailed structural analysis aids in understanding the compound's interactions and binding mechanisms, which are crucial for its biological activities and potential applications in material science (Șahin, Onur, Kantar, Cihan, Bekircan, Şaşmaz, & Buyukgungor, 2011).
Cholinesterase Inhibition for Alzheimer's Therapy
Further exploring the chemical versatility of 1-acetyl-3-(4-chlorophenyl)-N-(4-methoxybenzyl)-1H-1,2,4-triazol-5-amine, studies have shown that certain hybrids incorporating this triazole structure exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in Alzheimer's disease. These findings indicate the potential of these compounds in Alzheimer's therapy, with specific derivatives demonstrating significant in vitro and in vivo activities, suggesting their utility as leads for developing neuroprotective drugs (Najafi, Mahdavi, Saeedi, Karimpour-razkenari, Asatouri, Vafadarnejad, Moghadam, Khanavi, Sharifzadeh, & Akbarzadeh, 2017).
Propiedades
IUPAC Name |
1-[3-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylamino]-1,2,4-triazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-12(24)23-18(20-11-13-3-9-16(25-2)10-4-13)21-17(22-23)14-5-7-15(19)8-6-14/h3-10H,11H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTSXIRZTZJWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=NC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Chlorophenyl)-5-{[(4-methoxyphenyl)methyl]amino}-1H-1,2,4-triazol-1-YL]ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-[(methylsulfonyl)amino]-1,3,4-thiadiazol-2-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4539254.png)
![ethyl 4-({3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzoate](/img/structure/B4539264.png)
![N-isopropyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4539267.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4539277.png)

![2-({4-ethyl-5-[5-methyl-4-(4-methylphenyl)-3-thienyl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4539296.png)


![3-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)benzoic acid](/img/structure/B4539312.png)
![1-(4-tert-butylbenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4539322.png)
![3-(2-methoxyphenyl)-2-methyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4539324.png)
![2-methyl-5-[(4-methyl-1-piperidinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B4539327.png)
![2-(benzylthio)-N-(2-furylmethyl)-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4539335.png)